6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester
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Overview
Description
rel-tert-Butyl(5R,6S)-6-amino-1,4-diazabicyclo[321]octane-4-carboxylate is a complex organic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-Butyl(5R,6S)-6-amino-1,4-diazabicyclo[3.2.1]octane-4-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of rel-tert-Butyl(5R,6S)-6-amino-1,4-diazabicyclo[3.2.1]octane-4-carboxylate.
Chemical Reactions Analysis
Types of Reactions
rel-tert-Butyl(5R,6S)-6-amino-1,4-diazabicyclo[3.2.1]octane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), secondary or tertiary amines (reduction), and various substituted derivatives (substitution).
Scientific Research Applications
rel-tert-Butyl(5R,6S)-6-amino-1,4-diazabicyclo[3.2.1]octane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of rel-tert-Butyl(5R,6S)-6-amino-1,4-diazabicyclo[3.2.1]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, thereby inhibiting or modulating their activity. The presence of the amino group and tert-butyl ester group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like cocaine and atropine share a similar bicyclic structure but differ in their functional groups and pharmacological activities.
Diazabicyclo Compounds: Other diazabicyclo compounds, such as diazabicyclo[2.2.2]octane, have different ring sizes and substitution patterns.
Uniqueness
rel-tert-Butyl(5R,6S)-6-amino-1,4-diazabicyclo[321]octane-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H21N3O2 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (5R,6S)-6-amino-1,4-diazabicyclo[3.2.1]octane-4-carboxylate |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-5-4-13-6-8(12)9(14)7-13/h8-9H,4-7,12H2,1-3H3/t8-,9+/m0/s1 |
InChI Key |
KNCUVRFGMWFXMX-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN2C[C@@H]([C@H]1C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CC(C1C2)N |
Origin of Product |
United States |
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